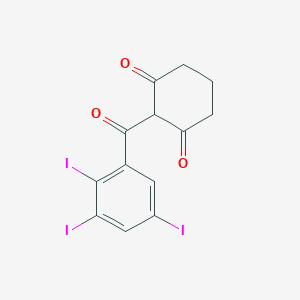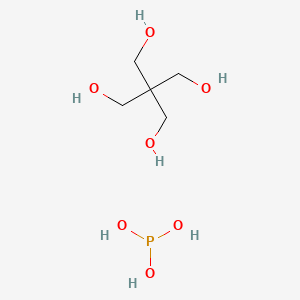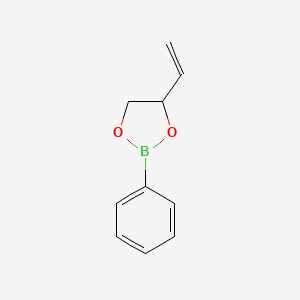
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both ethenyl and phenyl groups makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through several methods. . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs with potential therapeutic applications.
作用机制
The mechanism of action of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating the reaction .
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 2-Phenyl-1,3,2-dioxaborolane
Uniqueness
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is unique due to the presence of both ethenyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product selectivity .
属性
CAS 编号 |
89543-85-1 |
|---|---|
分子式 |
C10H11BO2 |
分子量 |
174.01 g/mol |
IUPAC 名称 |
4-ethenyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H11BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI 键 |
SMXFGNVLJUXATP-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(O1)C=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)

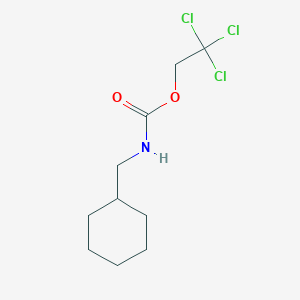
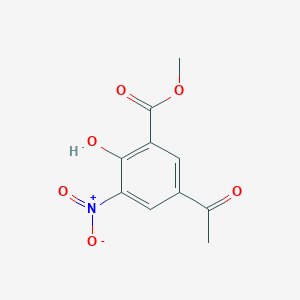
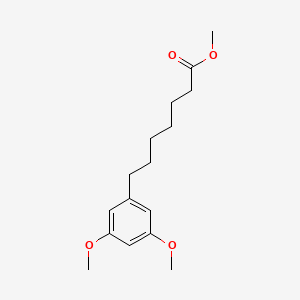

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
